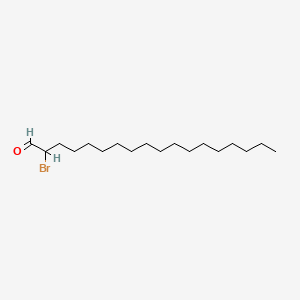

2-Bromooctadecanal

Description

Properties

CAS No. |

56599-95-2 |

|---|---|

Molecular Formula |

C18H35BrO |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-bromooctadecanal |

InChI |

InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h17-18H,2-16H2,1H3 |

InChI Key |

FPTOZTNWJXTXES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C=O)Br |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 2 Bromooctadecanal

Detection in Aerva javanica Extracts

Aerva javanica, also known as kapok bush or desert cotton, is a perennial herb found in parts of Asia and Africa. cabidigitallibrary.org Phytochemical analysis of extracts from this plant has led to the identification of 2-Bromooctadecanal.

In a study investigating the chemical constituents of Aerva javanica, various extracts (n-hexane, methanol, ethyl acetate, and chloroform) were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). cabidigitallibrary.orgresearchgate.net The analysis detected the presence of this compound, which was one of eight compounds identified in the plant extracts. cabidigitallibrary.orgresearchgate.net The retention time for this compound in the GC-MS analysis was recorded at 6.78 minutes. cabidigitallibrary.orgresearchgate.net

Table 1: Phytochemicals Identified in Aerva javanica Extracts

| Compound | Retention Time (min) |

|---|---|

| This compound | 6.78 |

| Methyl cedryl ether | 11.76 |

| Phenol, 2,6-bis(1,1-dimethylethyl)methyl | 12.28 |

| 1H-Indene, 2-butyl-5-hexyloctahydro | 15.22 |

| Lamotrigine | 19.00 |

| 1,54-dibromo tetrapentacontane | 21.47 |

| Pentatriacontane | 22.02 |

This table is based on data from a GC-MS analysis of Aerva javanica extracts. cabidigitallibrary.orgresearchgate.net

Presence in Impatiens textori Miq. Flower Absolute

Presence in Impatiens textori Miq. Flower Absolute

Impatiens textori Miq. is a traditional medicinal plant with recognized biological activities. nih.gov An investigation into the chemical composition of its flower absolute, extracted with hexane, also revealed the presence of this compound. researchgate.net

GC-MS analysis of the Impatiens textori Miq. flower absolute identified forty different compounds. nih.govresearchgate.net Among these, this compound was detected with a retention time of 71.44 minutes and constituted 0.03% of the total composition. researchgate.net

Table 2: Selected Compounds in Impatiens textori Miq. Flower Absolute

| Compound | Retention Time (min) | Composition (%) |

|---|---|---|

| This compound | 71.44 | 0.03 |

| Docosanol | 73.04 | 3.83 |

| 2-Phenyl-1,3-dithiane | 75.22 | 0.61 |

This table highlights the detection of this compound among other compounds in the flower absolute of Impatiens textori Miq. researchgate.net

Identification in Urochloa distachya

Urochloa distachya, commonly known as signal grass, is an annual grass native to tropical regions of Asia and Africa. jpionline.org Analysis of the essential oil from this plant has shown the presence of this compound as a major constituent.

GC-MS analysis of the essential oil of Urochloa distachya identified eight phytoconstituents. jpionline.org this compound, referred to as Octadecanal (B32862), 2-bromo- in the study, was a significant component, accounting for 15.82% of the oil. jpionline.org

Table 3: Major Phytoconstituents in the Essential Oil of Urochloa distachya

| Compound | Percentage (%) |

|---|---|

| Phytol | 59.91 |

| Octadecanal, 2-bromo- | 15.82 |

| Docosanoic acid, 1,2,3-propanetriyl ester | 6.50 |

This table presents the major compounds identified in the essential oil of Urochloa distachya. jpionline.org

Chemical Reactivity and Mechanistic Studies of 2 Bromooctadecanal

Reactions Involving the α-Bromine Substituent

The bromine atom at the α-position significantly influences the reactivity of the adjacent carbon atom. The electron-withdrawing effect of the neighboring aldehyde group enhances the electrophilicity of the α-carbon, making it susceptible to various reactions.

Nucleophilic Substitution Reactions

2-Bromooctadecanal is expected to readily undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. The carbon-bromine bond is polarized, and the presence of the adjacent carbonyl group further activates the α-carbon towards attack by nucleophiles. libretexts.org The reaction of α-haloaldehydes with nucleophiles is a well-established transformation. libretexts.org Studies on similar α-bromofatty aldehydes, such as 2-bromohexadecanal, have shown high reactivity towards thiol nucleophiles like glutathione (B108866), a reaction that proceeds via nucleophilic substitution where the thiol attacks the α-carbon and displaces the bromide ion. nih.gov Bromine is a better leaving group than chlorine, making α-bromofatty aldehydes more potent in reacting with such nucleophiles compared to their chlorinated analogs. nih.gov

The general mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. Given that this compound has a stereocenter at the C2 position, these reactions would proceed with stereochemical consequences. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted octadecanal (B32862) derivatives.

| Nucleophile (Nu⁻) | Expected Product | Product Class |

|---|---|---|

| OH⁻ (Hydroxide) | 2-Hydroxyoctadecanal | α-Hydroxy Aldehyde |

| CN⁻ (Cyanide) | 2-Cyanooctadecanal | α-Cyano Aldehyde |

| R'S⁻ (Thiolate) | 2-(Alkylthio)octadecanal | α-Thioether Aldehyde |

| N₃⁻ (Azide) | 2-Azidooctadecanal | α-Azido Aldehyde |

| R'COO⁻ (Carboxylate) | 2-(Acyloxy)octadecanal | α-Acyloxy Aldehyde |

| I⁻ (Iodide) | 2-Iodooctadecanal | α-Iodo Aldehyde |

Elimination Reactions to Form α,β-Unsaturated Aldehydes

Treatment of this compound with a base can induce an elimination reaction to yield an α,β-unsaturated aldehyde. This dehydrobromination is a common method for introducing a carbon-carbon double bond adjacent to a carbonyl group. libretexts.orgfiveable.me The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base removes a proton from the β-carbon (C3) simultaneously with the departure of the bromide ion from the α-carbon (C2). openstax.orglibretexts.org

The use of a non-nucleophilic, sterically hindered base, such as pyridine, is often employed to favor elimination over substitution. libretexts.orgopenstax.orglibretexts.org The product of this reaction would be 2-octadecenal, a conjugated system where the double bond and the carbonyl group are linked, conferring additional stability.

Reaction Scheme:

this compound + Base → 2-Octadecenal + H-Base⁺ + Br⁻

The formation of α,β-unsaturated aldehydes and ketones from α-halo precursors is a synthetically valuable transformation. libretexts.orggoogle.com

Rearrangement Reactions

α-Halo carbonyl compounds are known to undergo a variety of rearrangement reactions, often promoted by bases or other reagents. One of the most notable is the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives, typically esters or amides, via a cyclopropanone (B1606653) intermediate. wikipedia.org This reaction involves the formation of an enolate, followed by intramolecular cyclization and subsequent nucleophilic ring-opening. wikipedia.org While classically applied to ketones, aldehydes can also undergo this transformation. In the case of this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of a rearranged carboxylic acid.

Another potential rearrangement is the quasi-Favorskii rearrangement, which occurs when enolate formation is not possible. wikipedia.org While this compound has an enolizable proton, specific reaction conditions could favor alternative pathways. Additionally, reactions of α-halo carbonyls with Grignard reagents can sometimes lead to rearranged products. jst.go.jp Acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, are typically associated with propargyl alcohols and are less relevant to saturated α-halo aldehydes. wiley-vch.de

Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to both oxidation and reduction, as well as a range of nucleophilic addition reactions.

Oxidation and Reduction Pathways

The aldehyde group in this compound can be selectively transformed without affecting the α-bromo substituent under appropriate conditions.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. britannica.com Various oxidizing agents can accomplish this transformation. For instance, treatment of this compound with reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even milder agents like silver oxide (Ag₂O) would yield 2-bromooctadecanoic acid. The choice of oxidant is crucial to avoid side reactions, especially under harsh conditions. It is known that the aldehyde functional group can be oxidized to a carboxylic acid in related α-halofatty aldehyde systems. nih.gov

Reduction: The aldehyde group can be selectively reduced to a primary alcohol. britannica.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org Sodium borohydride is generally the preferred reagent for this transformation as it is mild enough not to reduce the carbon-bromine bond. The reaction of this compound with NaBH₄ would produce 2-bromooctadecan-1-ol. Research on α-bromoaldehydes has shown that they can be reduced to the corresponding bromohydrins for analytical purposes. nih.gov

| Transformation | Reagent | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 2-Bromooctadecanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-Bromooctadecan-1-ol |

Aldol (B89426) Reactions and Related Condensations

The aldehyde group of this compound can act as an electrophile in aldol reactions. masterorganicchemistry.comorganicchemistrydata.org In a crossed-aldol reaction, an enolate from another ketone or aldehyde can add to the carbonyl carbon of this compound to form a β-hydroxy carbonyl compound. masterorganicchemistry.comorganicchemistrydata.org

Furthermore, this compound itself possesses an acidic α-hydrogen, allowing it to form an enolate in the presence of a base. This enolate could then act as a nucleophile, leading to a self-aldol reaction. However, the presence of the bulky bromine atom might influence the stereochemical outcome or hinder the reaction.

A particularly relevant reaction is the Reformatsky reaction, where an α-halo ester reacts with zinc to form an organozinc enolate, which then adds to an aldehyde or ketone. organicchemistrydata.orgtestbook.com A related process involves the reaction of α-bromoaldehydes with other aldehydes, mediated by reagents like germanium(II) chloride, to achieve a reductive cross-aldol reaction, yielding β-hydroxy aldehydes with high selectivity. organic-chemistry.orgacs.org Studies have also demonstrated diastereoselective aldol reactions between α-bromo ketones and aliphatic aldehydes using titanium(II) chloride and copper. oup.com These methodologies could potentially be applied to this compound, allowing it to function as the enolate precursor for carbon-carbon bond formation.

Formation of Imines, Acetals, and Other Derivatives

The chemical structure of this compound features two primary reactive sites: the aldehyde functional group and the carbon-bromine bond at the alpha position. The aldehyde group is susceptible to nucleophilic addition reactions, which are fundamental to the formation of various derivatives such as imines and acetals.

Acetal (B89532) Formation: Acetals are geminal-diether derivatives formed from the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. mnstate.edulibretexts.org The reaction of this compound with an alcohol (R-OH) first involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. libretexts.orgyoutube.com The hemiacetal is typically an unstable intermediate in the presence of excess alcohol. youtube.com Further reaction involves the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule, a good leaving group. libretexts.org This generates a resonance-stabilized carbocation (an oxonium ion) that is subsequently attacked by a second molecule of the alcohol. libretexts.org Final deprotonation yields the stable acetal product. libretexts.org This reaction is also reversible and requires the removal of water to drive it to completion. libretexts.org

The presence of the bromine atom at the alpha-position introduces the possibility of further reactions, such as nucleophilic substitution, but the initial formation of imines and acetals primarily involves the reactivity of the aldehyde group. science-revision.co.uk

Reactivity with Thiol-Containing Biomolecules

Alpha-haloaldehydes, including this compound, are known to be reactive electrophiles that can form covalent adducts with biological nucleophiles. Of particular significance is their reactivity with thiol-containing molecules like glutathione (GSH) and cysteine residues within proteins, as these interactions can have important biological consequences. researchgate.net

Adduct Formation with Glutathione (GSH) and Protein Cysteinyl Residues

Studies on α-bromofatty aldehydes, such as the closely related 2-bromohexadecanal (2-BrHDA), have demonstrated their capacity to react readily with the thiol groups of both glutathione (GSH) and protein cysteinyl residues. researchgate.net The reaction involves the nucleophilic thiol group (specifically the thiolate anion, R-S⁻) attacking the electron-deficient carbon atom at the α-position, which bears the bromine atom. libretexts.orgnih.gov This results in a nucleophilic substitution reaction, displacing the bromide ion and forming a stable carbon-sulfur bond. researchgate.net

The product of the reaction between 2-BrHDA and GSH is a fatty aldehyde-GSH adduct (FALD-GSH). researchgate.net This adduct formation has been observed in both synthetic reaction systems and in cellular environments, indicating that it is a viable biochemical transformation. researchgate.net Similarly, the thiol groups of cysteine residues in proteins can undergo the same reaction, leading to the covalent modification of proteins and the formation of protein-aldehyde adducts. researchgate.net This modification can alter the structure and function of the affected proteins.

Comparative Reactivity Kinetics with Other α-Haloaldehydes

The reactivity of α-haloaldehydes with thiols is significantly influenced by the nature of the halogen atom. Research comparing the reactivity of 2-bromohexadecanal (2-BrHDA) with its chlorinated analog, 2-chlorohexadecanal (2-ClHDA), has provided clear kinetic insights. researchgate.net

The formation of the glutathione adduct (HDA-GSH) is substantially more robust and proceeds at a much faster rate with 2-BrHDA compared to 2-ClHDA. researchgate.net In cellular studies, the conversion of the aldehyde to the HDA-GSH adduct was found to be at least 25 times greater with 2-BrHDA than with 2-ClHDA. researchgate.net This pronounced difference in reactivity highlights that the carbon-bromine bond is more susceptible to nucleophilic attack by thiols than the carbon-chlorine bond in this context. This is consistent with bromide being a better leaving group than chloride.

| α-Haloaldehyde | Relative Reactivity with GSH | Key Finding |

|---|---|---|

| 2-Bromohexadecanal (2-BrHDA) | High | The rate of GSH adduct formation is over 25-fold greater for 2-BrHDA compared to 2-ClHDA. researchgate.net |

| 2-Chlorohexadecanal (2-ClHDA) | Low |

Mechanistic Insights into Nucleophilic Attack and Adduct Stability

The mechanism of adduct formation between this compound and thiol-containing biomolecules is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The key steps are:

Thiol Deprotonation: The thiol group (-SH) of glutathione or a cysteine residue exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is a more potent nucleophile. nih.gov

Nucleophilic Attack: The electron-rich thiolate anion attacks the electrophilic α-carbon of the this compound. This attack occurs from the side opposite to the carbon-bromine bond (a "backside attack"). libretexts.orgquora.com

Transition State: A transient, high-energy transition state is formed where the sulfur atom is partially bonded to the carbon, and the carbon-bromine bond is partially broken. chemguide.co.uk

Leaving Group Departure: The carbon-bromine bond breaks completely, and the bromide ion (Br⁻) is expelled as the leaving group. The simultaneous formation of the new C-S bond and cleavage of the C-Br bond is characteristic of an SN2 mechanism. libretexts.org

The resulting adduct, for instance, the S-substituted fatty aldehyde glutathione conjugate, is a stable covalent product. The high reactivity of this compound in this reaction is attributed to two main factors: the electrophilic nature of the α-carbon, polarized by both the adjacent aldehyde carbonyl group and the electronegative bromine atom, and the fact that bromide is an excellent leaving group, readily accommodating the negative charge upon its expulsion. chemguide.co.uk The stability of the final adduct is due to the formation of a strong carbon-sulfur covalent bond. researchgate.net

Derivatives and Structural Analogs of 2 Bromooctadecanal: Synthesis and Investigation

Synthesis of Modified 2-Bromooctadecanal Structures

The synthesis of modified this compound structures is primarily achieved through two main strategies: varying the length of the alkyl chain and introducing functional groups at other positions along the octadecyl backbone. These modifications allow for a systematic investigation of how different structural features impact the compound's properties.

Chain Length Variation Studies

The synthesis of 2-bromo-aldehydes with varying chain lengths typically follows the general principles of α-halogenation of aldehydes. libretexts.org The most common method involves the acid-catalyzed halogenation of the parent long-chain aldehyde. jove.comopenstax.org This approach is favored for achieving monohalogenation, as base-promoted methods often lead to polyhalogenation and subsequent haloform reactions, especially if methyl ketones are present. pressbooks.pubjove.commissouri.edu

The synthesis starts with the corresponding long-chain aldehyde (e.g., hexadecanal, octadecanal (B32862), eicosanal). The aldehyde is treated with a brominating agent, such as bromine (Br₂), in a suitable solvent like acetic acid. openstax.orglibretexts.org The reaction proceeds through an enol intermediate, and the rate of reaction is typically dependent on the concentration of the aldehyde and the acid catalyst, but independent of the halogen concentration. missouri.edulibretexts.org This method can be applied to a homologous series of long-chain aldehydes to produce α-bromoaldehydes of varying lengths.

| Parent Aldehyde | Chain Length | Product | Typical Reaction Conditions |

|---|---|---|---|

| Hexadecanal | C16 | 2-Bromohexadecanal | Br₂, Acetic Acid, rt |

| Octadecanal | C18 | This compound | |

| Eicosanal | C20 | 2-Bromoeicosanal |

This table illustrates the synthesis of 2-bromo-aldehydes with varying chain lengths. The reaction conditions are generalized from standard acid-catalyzed α-halogenation procedures for aldehydes and ketones. openstax.orglibretexts.org

Functionalization at Other Positions of the Octadecyl Chain

Introducing functional groups at positions other than the α-carbon of this compound requires multi-step synthetic strategies. One plausible approach involves starting with a fatty acid that already contains the desired functional group. For instance, a long-chain ω-hydroxy fatty acid could be protected, converted to the corresponding aldehyde, and then subjected to α-bromination.

Alternatively, functionalization can be achieved via reactions on the unsaturated analogues. For example, a long-chain unsaturated aldehyde could undergo selective functionalization of the double bond (e.g., epoxidation, dihydroxylation) prior to or after the α-bromination step. The hydroboration-isomerization of unsaturated fatty acid derivatives is another powerful technique to introduce functional groups at the terminal position of the alkyl chain, which can then be converted to various functionalities. uantwerpen.be

| Target Derivative | Plausible Synthetic Precursor | Key Transformation Steps |

|---|---|---|

| 18-Hydroxy-2-bromooctadecanal | 18-Hydroxyoctadecanoic acid | 1. Protection of hydroxyl group 2. Reduction to aldehyde 3. α-Bromination 4. Deprotection |

| 2-Bromo-9,10-dihydroxyoctadecanal | Oleic acid (cis-9-Octadecenoic acid) | 1. Conversion of carboxylic acid to aldehyde 2. Dihydroxylation of the double bond 3. α-Bromination |

This table outlines hypothetical synthetic routes for the functionalization of the octadecyl chain, based on established organic synthesis methodologies for long-chain compounds. uantwerpen.be

Exploration of Other α-Halo-Long-Chain Aldehydes

The exploration of other α-halo-long-chain aldehydes, particularly the chloro- and iodo-analogs of octadecanal, is crucial for understanding the influence of the halogen on the compound's properties.

Synthesis and Reactivity of α-Chloro- and α-Iodo-Analogs

The synthesis of α-chloro- and α-iodo-long-chain aldehydes can be achieved using similar acid-catalyzed halogenation methods as for the bromo-analog, by substituting the halogenating agent with chlorine (Cl₂) or iodine (I₂), respectively. libretexts.orgpressbooks.pub Kinetic studies on the halogenation of ketones have shown that the rate-determining step is the formation of the enol, and thus the rate of chlorination, bromination, and iodination of a given substrate is often the same. libretexts.org

However, the reactivity of the resulting α-halo-aldehyde is significantly influenced by the nature of the carbon-halogen bond. The C-I bond is the longest and weakest, making α-iodoaldehydes generally the most reactive in nucleophilic substitution reactions, while the C-Cl bond is the strongest, rendering α-chloroaldehydes the least reactive of the three. beilstein-journals.org This difference in reactivity is critical in synthetic applications, such as the Darzens reaction, where the α-halo-aldehyde acts as an electrophile. masterorganicchemistry.com

Studies on the production of 2-halofatty aldehydes by activated neutrophils have shown that in the presence of both chloride and bromide ions, the formation of 2-bromohexadecanal is favored over 2-chlorohexadecanal, highlighting a potential biochemical preference in their formation. nih.gov

| Analog | Typical Halogenating Agent | Relative C-X Bond Strength | General Reactivity in S_N2 Reactions |

|---|---|---|---|

| 2-Chlorooctadecanal | Cl₂ | Highest | Lowest |

| This compound | Br₂ | Intermediate | Intermediate |

| 2-Iodooctadecanal | I₂ | Lowest | Highest |

This table provides a comparative overview of the synthesis and expected reactivity of α-chloro-, α-bromo-, and α-iodo-octadecanal based on general principles of halogen chemistry. libretexts.orgbeilstein-journals.org

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the structure of these molecules and their reactivity is fundamental. A key aspect of this is how the identity of the halogen atom at the α-position influences the chemical transformations of the aldehyde.

Influence of Halogen Identity on Chemical Transformations

The halogen atom at the α-position exerts a significant influence on the reactivity of the aldehyde through both inductive and steric effects. The electronegativity of the halogens (Cl > Br > I) results in an inductive electron-withdrawing effect, which can impact the acidity of the α-proton and the electrophilicity of the carbonyl carbon. pressbooks.pub

In nucleophilic substitution reactions, where the halogen acts as a leaving group, the reactivity order is generally I > Br > Cl, which corresponds to the leaving group ability. libretexts.org This is because the C-I bond is the weakest and most polarizable, facilitating its cleavage.

In reactions where a carbene or carbenoid intermediate is formed, the halogen can stabilize the singlet carbene through π-donation into the vacant p-orbital. beilstein-journals.org The degree of this stabilization can influence the subsequent reaction pathways, such as C-H insertion or cyclopropanation reactions. Comparative studies on α-halodiazoacetamides have shown differences in the yields of intramolecular C-H insertion products depending on whether the α-halogen is chlorine, bromine, or iodine, suggesting that the halogen identity plays a crucial role in the reactivity of the intermediate. beilstein-journals.org

The halogen also affects the propensity for rearrangement reactions. For example, α-halo ketones are known to undergo the Favorskii rearrangement in the presence of a strong base. libretexts.org The nature of the halogen can influence the rate and yield of such rearrangements.

Impact of Structural Modifications on Biochemical Interactions

The biochemical reactivity and interactions of this compound are significantly influenced by specific structural features. Modifications to the halogen atom, the length of the alkyl chain, and the introduction of functional groups for detection purposes can all alter how the molecule interacts with biological targets. Research into these structural analogs provides valuable insight into the mechanisms of action and the chemical biology of α-bromo fatty aldehydes.

Influence of the Halogen Substituent

A key area of investigation has been the comparison between α-bromo and α-chloro fatty aldehydes. The nature of the halogen atom at the α-position to the carbonyl group is a critical determinant of the compound's electrophilicity and, consequently, its reactivity with nucleophiles such as the thiol group of glutathione (B108866) (GSH) and cysteine residues in proteins.

Studies have systematically compared the reactivity of 2-bromohexadecanal (2-BrHDA), a close structural analog of this compound, with its chlorinated counterpart, 2-chlorohexadecanal (2-ClHDA). In both synthetic and cellular environments, 2-BrHDA demonstrates significantly more robust production of fatty aldehyde-GSH adducts (FALD-GSH) compared to 2-ClHDA. researchgate.netnih.gov This heightened reactivity is attributed to the fact that bromide is a better leaving group than chloride, which facilitates the nucleophilic substitution reaction with the thiol group. The reaction of both 2-BrHDA and 2-ClHDA with GSH results in the formation of the same HDA-GSH adduct. researchgate.net

The enhanced reactivity of α-bromo fatty aldehydes is not limited to GSH. Using "click" chemistry analogs, researchers have shown a similar trend in reactivity with protein thiols. researchgate.netnih.gov The nucleophilic attack by cysteinyl residues on α-bromo fatty aldehydes is more pronounced than on α-chloro fatty aldehydes. researchgate.net This suggests that the carbon-bromine bond is more susceptible to cleavage in these biochemical reactions, making this compound and its analogs more potent alkylating agents of thiol-containing biomolecules than their chlorinated counterparts.

Effect of Alkyl Chain Length

While direct comparative studies focusing solely on the effect of the alkyl chain length of 2-bromoaldehydes on biochemical interactions are not extensively detailed in the available literature, general principles of physical chemistry suggest its importance. The length of the fatty acyl chain primarily governs the molecule's hydrophobicity. An eighteen-carbon chain, as in this compound, imparts significant lipid-like character to the molecule.

This hydrophobicity influences the molecule's partitioning into cellular membranes and hydrophobic pockets of proteins, thereby affecting its localization and accessibility to biological targets. Generally, for homologous series of aliphatic compounds, increasing the carbon chain length leads to higher melting and boiling points and decreased solubility in polar solvents like water. tutorchase.com In a biological context, a longer alkyl chain can enhance interactions with lipid bilayers and the hydrophobic domains of proteins, potentially anchoring the reactive aldehyde headgroup in proximity to nucleophilic residues within these environments.

Introduction of Reporter Groups

To study the biochemical interactions and identify the protein targets of fatty aldehydes, researchers have synthesized derivatives containing reporter groups. A notable example is the creation of alkyne analogs, such as 2-bromohexadec-15-ynal (2-BrHDyA). researchgate.net This structural modification involves introducing a terminal alkyne group at the distal end of the alkyl chain.

The purpose of this modification is to enable "click chemistry," a powerful technique for bioorthogonal labeling. The alkyne group does not significantly alter the inherent reactivity of the α-bromoaldehyde moiety but serves as a handle for attaching fluorescent probes or affinity tags after the molecule has reacted with its cellular targets. This has been a crucial strategy for visualizing and identifying proteins that are adducted by these reactive aldehydes in complex biological systems. researchgate.netnih.gov The synthesis of these analogs involves multiple steps, starting from the corresponding alkynyl alcohol, which is then oxidized to the aldehyde and subsequently brominated at the α-position. nih.gov

The table below summarizes the key structural analogs of this compound and the observed impact of their modifications on biochemical interactions.

| Compound/Analog Class | Structural Modification | Impact on Biochemical Interactions | Reference(s) |

| α-Chloro Fatty Aldehydes | Substitution of bromine with chlorine (e.g., 2-ClHDA) | Reduced reactivity towards thiols (GSH, protein cysteines) compared to α-bromo analogs. researchgate.netnih.gov | researchgate.net, nih.gov |

| Variable Chain Length Analogs | Alteration of the number of carbon atoms in the alkyl chain | Influences hydrophobicity, membrane partitioning, and localization near biological targets. tutorchase.com | tutorchase.com |

| Alkyne-Tagged Analogs | Introduction of a terminal alkyne (e.g., 2-BrHDyA) | Enables bioorthogonal labeling ("click chemistry") to identify protein targets without altering the primary reactivity. researchgate.netnih.gov | researchgate.net, nih.gov |

Biological and Biochemical Research on 2 Bromooctadecanal Mechanistic Focus

Interactions with Cellular Components and Biomolecules

Mechanisms of Protein Adduct Formation

The interaction of xenobiotic compounds with cellular macromolecules is a critical aspect of toxicology and pharmacology. For many structurally diverse chemicals, a common mechanism of action involves their nature as electrophiles, which can react with biological nucleophiles like proteins. nih.gov Protein adducts are formed when a compound or its metabolite covalently binds to nucleophilic amino acid residues within a protein, such as lysine, cysteine, or histidine. nih.gov This covalent modification can alter the protein's structure and function, potentially leading to cellular toxicity by disrupting metabolic pathways, damaging organelles, or interfering with cytological processes. nih.gov

2-Bromooctadecanal possesses two key reactive sites: a carbonyl group (aldehyde) and an alpha-bromo substituent. The bromine atom is a good leaving group, and its position alpha to the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This structure suggests a high potential for forming protein adducts. The formation of an adduct can occur through various reactions, including nucleophilic substitution. ontosight.ai Although specific studies detailing the protein adduction mechanism of this compound are not available, the principles of covalent bond formation suggest it would readily react with nucleophilic sites on proteins. nih.gov The challenge in adduct research lies in identifying which specific adducts among the many possible are responsible for mediating a biological effect. nih.gov

Role in Cellular Redox Homeostasis through GSH Interactions

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and a cornerstone of cellular defense against oxidative and chemical stress. nih.govresearchgate.net It plays a central role in maintaining cellular redox homeostasis, detoxifying electrophilic compounds, and protecting critical cellular components from damage by reactive oxygen species (ROS). nih.govejgm.co.uk The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. scielo.brbiorxiv.org

As an electrophilic compound, this compound is expected to interact with glutathione. The nucleophilic thiol group (-SH) of the cysteine residue in GSH can react with electrophiles, a process often catalyzed by glutathione-S-transferases (GSTs). nih.gov This reaction results in the formation of a more water-soluble and easily excretable GSH conjugate, effectively detoxifying the electrophilic compound. nih.gov This conjugation process consumes GSH, which can lead to a shift in the GSH/GSSG ratio towards the oxidized state, indicating oxidative stress. scielo.br While direct experimental evidence for the interaction between this compound and GSH is not documented in the provided sources, its chemical structure strongly implies that it would be a substrate for GSH-mediated detoxification, thereby influencing cellular redox balance.

Investigating Specific Biological Activities in Non-Human Models

Assessment of Antimicrobial Properties (e.g., Antibacterial Activity)

This compound has been identified as a constituent in plant extracts that exhibit significant antimicrobial activity. Research on various plant species has demonstrated the potential of these extracts to inhibit the growth of pathogenic bacteria.

Extracts from Aerva javanica (desert cotton), containing this compound among other compounds, were tested against several pathogenic bacterial strains. cabidigitallibrary.orgresearchgate.net These extracts effectively inhibited the growth of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, a chloroform (B151607) fraction of an ethanol (B145695) extract from Cleome rutidosperma, which was found to contain this compound, showed inhibitory effects against selected microorganisms. ejpublichealth.com The study noted that the fraction was more active against Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis) than the Gram-negative Escherichia coli. ejpublichealth.com The essential oil from the leaves of Eleusine indica also contained this compound and demonstrated antimicrobial activity against a panel of bacteria and fungi, including Escherichia coli and Staphylococcus aureus. iscientific.org

Table 1: Antibacterial Activity of Plant Extracts Containing this compound

| Plant Source | Extract Type | Inhibited Bacteria | Reference |

|---|---|---|---|

| Aerva javanica | n-hexane, methanol, ethyl acetate, chloroform | Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | researchgate.net |

| Cleome rutidosperma | Chloroform fraction of ethanol extract | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli | ejpublichealth.com |

| Eleusine indica | Leaf essential oil | Escherichia coli, Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa | iscientific.org |

Analysis of Phytotoxic Effects on Plant Growth and Development

Phytotoxicity refers to the detrimental effect of a substance on plant health, growth, and development. doraagri.com Such effects can manifest as reduced germination, stunted growth, and damage to plant tissues. doraagri.com Extracts from the desert cotton plant, Aerva javanica, which were found to contain this compound, have demonstrated significant phytotoxic potential. cabidigitallibrary.orgresearchgate.net

In a study assessing the allelopathic activity of these extracts, their effects on the germination and early growth of lettuce (Lactuca sativa Linn.) were measured. cabidigitallibrary.org The results indicated that the extracts significantly inhibited seed germination and retarded seedling development. cabidigitallibrary.orgresearchgate.net Specifically, both root and shoot length of the lettuce seedlings were reduced in the presence of the extracts. cabidigitallibrary.org The chloroform extract, for instance, had a pronounced effect on shoot and root lengths. cabidigitallibrary.org These findings suggest that compounds within the Aerva javanica extracts, including potentially this compound, possess phytotoxic properties that could be relevant for applications such as natural herbicides. researchgate.net

Table 2: Phytotoxic Effects of Aerva javanica Extracts (containing this compound) on Lactuca sativa

| Parameter Affected | Observed Effect | Reference |

|---|---|---|

| Seed Germination | Significantly reduced percentage of germination at higher extract concentrations. | cabidigitallibrary.orgresearchgate.net |

| Shoot Length | Significantly reduced at higher extract concentrations. | cabidigitallibrary.org |

| Root Length | Significantly reduced at higher extract concentrations. | cabidigitallibrary.org |

Potential as a Pheromonal Component in Insect Species

Pheromones are chemical signals released by an organism that trigger a specific behavioral or physiological response in other individuals of the same species. frontiersin.org In insects, these chemical cues are fundamental to a wide range of behaviors, including mating, aggregation, and alarm signaling. frontiersin.orgnih.gov Insect pheromones are structurally diverse and can include aldehydes, ketones, alcohols, and esters. nih.govresearchgate.net

While detailed research on the specific pheromonal activity of this compound is limited in the available literature, it has been noted as a compound used as a pheromone by several insect species. researchgate.net This suggests that this compound may play a role in the chemical communication systems of certain insects. The identification of specific receptors in insect antennae tuned to particular aldehyde compounds underscores the importance of this class of molecules in insect olfaction. nih.gov However, further investigation is required to identify the specific insect species that utilize this compound and to characterize its precise role as an aggregation, sex, or other type of pheromone.

Mechanistic Studies of Cellular Responses (e.g., proliferation, migration) in in vitro cell lines (excluding human clinical efficacy)*

Research into the mechanistic effects of this compound on cellular responses has focused on its reactivity with key cellular components and its potential role in complex biological extracts. Studies on α-bromofatty aldehydes (α-BrFALD), a class of compounds that includes this compound (2-BrODA), have provided insights into their cellular interactions. These aldehydes are known to be produced by activated immune cells like neutrophils and eosinophils. researchgate.netresearchgate.net

A significant area of investigation has been the reaction of α-BrFALDs with cellular thiols, particularly glutathione (GSH) and protein cysteinyl residues. researchgate.net In studies comparing 2-bromohexadecanal (2-BrHDA), a related α-BrFALD, with its chlorinated counterpart, the bromo-aldehyde demonstrated a much more robust reaction with GSH to form a fatty aldehyde-GSH adduct (FALD-GSH). researchgate.net The conversion of 2-BrHDA to the GSH adduct was found to be approximately 25 times greater than that of the chloro-aldehyde, indicating a significantly higher kinetic reactivity for the bromo-compound. researchgate.net This rapid reaction, occurring within the first 30 minutes of treatment in cell cultures, highlights a key mechanism by which 2-brominated aldehydes can impact cellular redox balance and protein function. researchgate.net This reactivity is a fundamental cellular response that could underpin broader effects on cell behavior. researchgate.net

While direct studies on pure this compound's effect on cell proliferation and migration are limited, its presence has been identified in extracts that exhibit significant biological activities on cell lines. For instance, an extract from Cinnamomum camphora leaves, which was found to contain this compound, was used to create magnetic nanoparticles. d-nb.infospringerprofessional.de These nanoparticles demonstrated selective cytotoxicity against HEPG-2 (human liver cancer) and HCT-116 (human colon cancer) cell lines, suggesting a potential antiproliferative effect of the extract's components. springerprofessional.de Similarly, extracts from Impatiens textori Miq. flowers, which were analyzed for their components, were shown to stimulate proliferation and migration in HaCaT keratinocytes, a human skin cell line. nih.govresearchgate.net The extract promoted cell sprouting and upregulated key signaling pathways involved in cell growth and movement, such as ERK1/2, JNK, p38 MAPK, and AKT. nih.govresearchgate.net Although these studies involve complex mixtures, the identification of this compound within them points to its potential contribution to the observed cellular effects.

| Study Focus | Cell Line(s) | Key Findings Related to Aldehydes | Reference |

|---|---|---|---|

| Reactivity of α-BrFALDs | Human Neutrophils and Eosinophils | α-BrFALDs (like 2-BrHDA) react rapidly and robustly with glutathione (GSH) and protein thiols. | researchgate.net |

| Antiproliferative Activity of Nanoparticles | HEPG-2 (Liver Cancer), HCT-116 (Colon Cancer) | Nanoparticles synthesized using a C. camphora extract containing this compound showed selective cytotoxicity against cancer cells. | d-nb.infospringerprofessional.de |

| Wound Healing and Whitening Effects of Plant Extract | HaCaT (Keratinocytes), B16BL6 (Melanoma) | An extract containing various components stimulated proliferation and migration in keratinocytes while inhibiting proliferation in melanoma cells. | nih.govresearchgate.net |

Contribution to Volatile Profiles and Sensory Properties

As an aldehyde, this compound is part of a class of compounds known to be significant contributors to the aroma and flavor profiles of various foods and natural products. nih.gov Aldehydes, along with ketones, esters, and alcohols, are primary volatile compounds that shape the sensory experience of everything from fruits to cooked meats and fermented beverages. nih.govmdpi.commdpi.com

Role in Aroma and Flavor of Natural Products and Fermented Goods

Gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound as a volatile component in a diverse range of products. Its presence suggests a contribution, as part of a complex mixture, to the final aroma and flavor.

It has been detected in:

Apples: Identified as a volatile component in Aksu apples, where aldehydes, esters, and alcohols are the main flavorful substances. nih.gov

Sparkling Wine: Found in the aromatic fraction of sparkling wine aged in bottles, where volatile compounds like ethers, ketones, and esters create aromatic complexity. mdpi.com

Propolis: Detected in propolis extracts. Propolis is known for its complex chemical composition that influences its biological activities and sensory characteristics. nih.gov

Marine Algae: Identified in extracts of the red algae Corallina officinalis, where it was one of two organobromine compounds detected. bioflux.com.ro

The presence of this compound in these varied products indicates its formation through different biological and chemical pathways, contributing to the unique volatile fingerprint of each. In fermented products like sparkling wine, its formation can be linked to the fermentation and aging processes, which generate a wide array of volatile compounds that define the secondary aroma. mdpi.commdpi.com

| Natural Product / Fermented Good | Method of Detection | Context of Volatile Profile | Reference |

|---|---|---|---|

| Aksu Apples | Not Specified | Part of the apple's characteristic volatile components, which are mainly esters, aldehydes, and alcohols. | nih.gov |

| Sparkling Wine | GC-MS | Detected in the aromatic fraction after second fermentation and aging. Aldehydes contribute to the overall aroma profile. | mdpi.com |

| Propolis Extract | GC-MS | Identified as a chemical component in propolis extracted with methylal. | nih.gov |

| Corallina officinalis (Red Algae) | GC-MS | Found in a supercritical fluid extract, representing a portion of the identified organobromine compounds. | bioflux.com.ro |

| Cinnamomum camphora Extract | GC-MS | Identified as a minor component (0.9%) of the hydroalcoholic leaf extract. | d-nb.infospringerprofessional.de |

Elucidation of its Impact on Organoleptic Characteristics

While the specific sensory attributes of pure this compound (e.g., its precise odor threshold or flavor description) are not detailed in the available literature, the general contribution of aldehydes to organoleptic properties is well-established. Aldehydes are often associated with "green," "fatty," or sometimes "fruity" notes and are key components in the Maillard reaction and lipid oxidation, which generate the characteristic aromas of cooked foods. nih.govmdpi.com

Analytical and Spectroscopic Characterization Methodologies for 2 Bromooctadecanal

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2-bromooctadecanal from reaction mixtures or biological matrices and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. technologynetworks.comwikipedia.org This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. technologynetworks.com In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. gerli.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification. wikipedia.org

The analysis of α-bromo fatty aldehydes, including this compound, has been successfully demonstrated using GC-MS. nih.govnih.govnih.gov For instance, in studies involving the exposure of biological systems to bromine, this compound has been identified as a product of the reaction between reactive brominating species and plasmalogens. nih.gov To enhance volatility and improve chromatographic behavior, long-chain aldehydes are often derivatized prior to GC-MS analysis. gerli.comnih.gov A common derivatization agent is pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. nih.govnih.gov This derivatization not only improves the compound's thermal stability but also introduces a polyfluorinated moiety, which enhances its detectability by electron capture negative ionization (ECNI) mass spectrometry, a highly sensitive ionization technique.

The mass spectrum of this compound exhibits characteristic fragments that aid in its identification. Due to the presence of a bromine atom, the molecular ion peak will show a distinctive isotopic pattern, with the M+ and M+2 peaks having nearly equal intensity (approximately 1:1 ratio), which is a hallmark of a monobrominated compound. miamioh.edu Key fragmentation pathways include the loss of the bromine atom and α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. miamioh.edu

Table 1: GC-MS Parameters for α-Bromo Fatty Aldehyde Analysis

| Parameter | Typical Value/Condition |

| Column Type | Rxi-5Sil MS or similar non-polar capillary column google.com |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Oven Program | Temperature gradient, e.g., initial temp 90°C, ramped to 280-300°C gerli.com |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) google.com |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and quantification of non-volatile or thermally labile compounds like this compound. wikipedia.org HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. wikipedia.org For long-chain aldehydes, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net

Due to the lack of a strong chromophore in their native structure, aldehydes are often derivatized to enhance their detection by UV-Vis or fluorescence detectors. springernature.comrsc.org Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone derivative detectable by UV-Vis, and other fluorescent tags that allow for highly sensitive detection. The Hantzsch reaction, which uses a 1,3-diketone like cyclohexane-1,3-dione, can also be employed to create fluorescent derivatives of long-chain aldehydes for HPLC analysis. nih.gov

HPLC is particularly useful for assessing the purity of synthesized this compound. By analyzing the chromatogram, one can identify the main peak corresponding to the product and any impurity peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage. wikipedia.org Method parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve the best separation of this compound from any starting materials, by-products, or degradation products. sepscience.com

Table 2: HPLC Parameters for Long-Chain Aldehyde Analysis

| Parameter | Typical Value/Condition |

| Column Type | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water wikipedia.org |

| Detector | UV-Vis (after derivatization, e.g., with DNPH) or Fluorescence (after derivatization) nih.govrsc.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the definitive structural confirmation of this compound by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. youtube.com

In the ¹H NMR spectrum of this compound, the aldehydic proton (CHO) would appear as a distinct downfield signal, typically a doublet, due to coupling with the proton on the α-carbon. The proton on the α-carbon (the carbon bearing the bromine atom) would appear as a multiplet due to coupling with both the aldehydic proton and the protons on the adjacent methylene (B1212753) group. The chemical shift of this α-proton would be significantly shifted downfield due to the deshielding effects of both the bromine atom and the carbonyl group. The long alkyl chain would give rise to a complex series of overlapping signals in the upfield region of the spectrum.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehydic H | ~9.5 (doublet) | - |

| Aldehydic C | - | ~190-200 |

| α-Carbon H | ~4.2-4.5 (multiplet) | ~50-60 |

| α-Carbon | - | - |

| Alkyl Chain H | ~0.8-1.6 (complex multiplets) | ~14-35 |

| Alkyl Chain C | - | ~14-35 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. open.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. ksu.edu.sa

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde would be prominent in the region of 1720-1740 cm⁻¹. libretexts.orglibretexts.org The presence of the aldehyde is further confirmed by two characteristic C-H stretching vibrations for the aldehydic proton, which typically appear as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The C-H stretching vibrations of the long alkyl chain would be observed as strong absorptions in the 2850-3000 cm⁻¹ region. savemyexams.com The C-Br stretching vibration would appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions in this region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Alkyl C-H | Stretch | 2850 - 3000 (strong) |

| Aldehyde C-H | Stretch | 2800 - 2860 and 2700 - 2760 (medium, often two peaks) libretexts.org |

| Carbonyl (Aldehyde) | C=O Stretch | 1720 - 1740 (strong, sharp) libretexts.orglibretexts.org |

| Alkyl C-H | Bend | 1350 - 1470 (variable) |

| C-Br | Stretch | 500 - 700 (medium to strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. bioanalysis-zone.comspectroscopyonline.com Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. chromatographyonline.com This high level of precision allows for the calculation of the exact molecular formula of the compound.

For this compound (C₁₈H₃₅BrO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. bioanalysis-zone.com By comparing the experimentally measured exact mass from the HRMS analysis to the theoretical value, the molecular formula can be confidently confirmed. researchgate.net The mass accuracy is typically reported in parts per million (ppm), with values below 5 ppm generally considered acceptable for formula confirmation. chromatographyonline.com The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) would also be clearly resolved in the HRMS spectrum, further supporting the presence of a single bromine atom in the molecule.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₃₅BrO |

| Theoretical Exact Mass ([M+H]⁺ for ⁷⁹Br) | 347.1947 Da |

| Theoretical Exact Mass ([M+H]⁺ for ⁸¹Br) | 349.1927 Da |

| Required Mass Accuracy | < 5 ppm |

Method Development for Trace Analysis and Matrix Effects

The detection and quantification of this compound at trace concentrations present significant analytical challenges due to its specific chemical properties—a long aliphatic chain, a reactive aldehyde group, and a bromine atom. Method development must address both the inherent characteristics of the analyte and the complexities of the sample matrix.

Method Development for Trace Analysis

The development of analytical methods for trace analysis of this compound necessitates high sensitivity and selectivity. phytolab.com Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for this purpose. phytolab.com

For GC-MS analysis, derivatization of the aldehyde functional group is a common strategy to improve volatility and thermal stability, and to enhance chromatographic separation and detection. A potential derivatization reaction is the conversion of the aldehyde to a more stable oxime derivative. Due to the presence of bromine, an electron capture detector (ECD), which is highly sensitive to halogenated compounds, could be employed for selective detection at trace levels. chromatographyonline.com However, for unambiguous identification, mass spectrometry is the preferred detector. scirp.org

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), offers an alternative for the analysis of this compound. nih.gov Derivatization is often employed to introduce a fluorophore or a readily ionizable group, enhancing detection by fluorescence or mass spectrometry detectors. rsc.org The Hantzsch reaction, for instance, can be used to form a highly fluorescent derivative. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it a suitable technique for trace analysis. phytolab.com

The choice of method will depend on the sample matrix and the required detection limits. The table below outlines potential analytical methods and their expected performance for the trace analysis of this compound.

| Analytical Technique | Derivatization Agent | Detector | Expected Limit of Quantification (LOQ) | Key Advantages |

| GC-ECD | None | ECD | Low pg | High sensitivity to halogenated compounds. chromatographyonline.com |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | MS | Low ng/mL | High selectivity and structural confirmation. |

| RP-HPLC-FLD | 1,3-Cyclohexanedione and ammonia | FLD | Picomolar range | High sensitivity with fluorescent derivatization. nih.gov |

| LC-MS/MS | None or derivatization for enhanced ionization | MS/MS | Sub-ppb | High selectivity and sensitivity, suitable for complex matrices. phytolab.com |

Matrix Effects

The sample matrix can significantly influence the accuracy and precision of the analytical measurement, a phenomenon known as the matrix effect. bataviabiosciences.com Matrix effects can cause either suppression or enhancement of the analyte signal, leading to underestimation or overestimation of the concentration. bataviabiosciences.comnih.gov In the analysis of this compound, co-extracted substances from the sample, such as lipids, pigments, and other organic molecules, can interfere with the analysis. d-nb.info

In GC-MS analysis, non-volatile matrix components can accumulate in the injector and the front of the analytical column, leading to signal drift and peak distortion. In LC-MS, co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source, a common issue in electrospray ionization (ESI). nih.gov

To mitigate matrix effects, several strategies can be employed:

Sample Preparation: Effective sample cleanup is crucial. Solid-phase extraction (SPE) with appropriate sorbents can be used to remove interfering compounds. researchgate.netcsic.es

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for matrix effects. d-nb.info

Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d3), can correct for both extraction losses and matrix-induced signal variations.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the detection limits. d-nb.info

The following table summarizes potential matrix effects and corresponding mitigation strategies for the analysis of this compound.

| Analytical Technique | Potential Matrix Effect | Mitigation Strategy |

| GC-MS | Signal suppression or enhancement by co-eluting compounds. | Solid-phase extraction (SPE) cleanup, use of an isotopically labeled internal standard. researchgate.netcsic.es |

| LC-MS/MS | Ion suppression or enhancement in the ESI source. | Matrix-matched calibration, stable isotope dilution, optimized chromatographic separation. nih.govd-nb.info |

| GC-ECD | Co-eluting electronegative compounds causing false positives. | High-resolution capillary columns for better separation, confirmation with a secondary method. chromatographyonline.com |

Standardization of Analytical Protocols for Reliable Detection

The standardization of analytical protocols is paramount to ensure the reliability, comparability, and reproducibility of data generated across different laboratories. ich.org A standardized protocol for this compound would need to be developed and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

The validation of an analytical procedure demonstrates its fitness for the intended purpose. inorganicventures.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. inorganicventures.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. inorganicventures.com

A standardized protocol for this compound would likely involve a detailed description of the sample preparation, instrumental analysis, and data processing steps. For instance, a standardized GC-MS method would specify the type of capillary column, temperature program, injector settings, and mass spectrometric parameters.

The development of certified reference materials (CRMs) for this compound would be a critical step in the standardization process. CRMs are used to calibrate instruments and validate methods, ensuring the traceability of analytical results.

The table below provides an example of validation parameters for a hypothetical standardized LC-MS/MS method for the determination of this compound.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| LOQ | Defined concentration with acceptable precision and accuracy. |

| Robustness | No significant impact on results from minor variations in method parameters. |

Future Research Directions and Potential Applications of 2 Bromooctadecanal

Development as a Versatile Synthetic Building Block

The chemical structure of 2-Bromooctadecanal, featuring a reactive aldehyde group and an α-bromo substituent on a long C18 aliphatic chain, makes it a potentially powerful intermediate in organic synthesis. The two functional groups can be targeted selectively to build complex molecular architectures.

Precursor for Stereospecific Organic Transformations

The development of stereospecific transformations is a cornerstone of modern organic synthesis, crucial for creating enantiomerically pure molecules. While specific stereospecific reactions involving this compound are not yet extensively documented, its structure is analogous to other α-halo carbonyl compounds that are staples in such transformations.

Future research could explore the use of this compound in well-established reactions that control stereochemistry, such as:

The Reformatsky Reaction: This reaction typically involves an α-halo ester and a carbonyl compound to form a β-hydroxy ester. libretexts.org A similar pathway could be developed for this compound, where it reacts with an organozinc reagent to create chiral diols, which are valuable synthetic intermediates.

Asymmetric Alkylation: The α-carbon can potentially be deprotonated and alkylated. Using chiral auxiliaries or phase-transfer catalysts could enable the enantioselective introduction of new substituents, leading to a variety of chiral long-chain molecules.

Nucleophilic Addition to the Aldehyde: The use of chiral catalysts or reagents in nucleophilic additions to the aldehyde carbonyl can establish a new stereocenter. The subsequent reaction at the α-bromo position would then lead to diastereomerically pure products.

The ability to transform enantioenriched organoboron compounds into a variety of functional groups in a stereospecific manner is a powerful tool in synthesis. researchgate.netrsc.org Future work could involve converting this compound into a boronic ester derivative, opening pathways to a wide range of chiral products through established stereospecific C-C, C-O, and C-N bond-forming reactions. rsc.org

Intermediate in the Synthesis of Complex Natural Products

The identification of this compound in various natural sources suggests it may be a biosynthetic intermediate or a metabolite of more complex molecules. researchgate.netnih.gov This natural occurrence provides a strong rationale for its use as a starting material or key intermediate in the total synthesis of natural products. e-bookshelf.deorganic-chemistry.orgresearchgate.net For instance, its long aliphatic chain is a feature of many lipids, pheromones, and complex polyketides.

Researchers have identified this compound in the extracts of several organisms, highlighting its potential as a biomarker or a synthetic target.

Table 1: Natural Occurrence of this compound

| Natural Source | Organism Type | Finding | Reference |

|---|---|---|---|

| Passiflora foetida | Plant | Identified in methanolic leaf extract. | researchgate.net |

| Impatiens textori Miq. | Plant | Detected as a component of the flower absolute. | nih.gov |

| Propolis | Natural Resin | Found in propolis extracts encapsulated in chitosan (B1678972) nanoparticles. | nih.gov |

The presence of this compound in such diverse sources could inspire synthetic chemists to use it as a building block for creating analogs of naturally occurring bioactive molecules or for elucidating biosynthetic pathways.

Expanded Mechanistic Biochemical Investigations

Initial studies have shown that 2-bromo fatty aldehydes are not inert bystanders in biological systems but are actively generated and participate in further reactions. nih.govnih.gov

Detailed Enzyme Interaction Studies

In mammalian systems, α-bromo fatty aldehydes are known to be produced endogenously. Activated neutrophils and eosinophils can generate hypobromous acid (HOBr), which reacts with the vinyl ether bond of plasmalogens to produce α-bromo fatty aldehydes, including this compound. nih.govnih.govresearchgate.net This reaction is catalyzed by enzymes like myeloperoxidase (MPO) and eosinophil peroxidase. nih.govnih.gov

Key findings on the reactivity of α-bromo fatty aldehydes include:

Reaction with Glutathione (B108866) (GSH): 2-bromohexadecanal (2-BrHDA), a close analog, reacts readily with the thiol of glutathione to form a fatty aldehyde-GSH adduct (FALD-GSH). nih.govresearchgate.net This reaction is more robust with the bromo-aldehyde compared to its chloro-aldehyde counterpart. nih.govresearchgate.net

Protein Adduct Formation: The electrophilic nature of the α-carbon-bromine bond makes these aldehydes reactive towards nucleophilic residues on proteins, particularly cysteine thiols. nih.govnih.gov

Future research should focus on identifying the specific enzyme targets of this compound. Understanding which proteins are modified by this reactive lipid could elucidate new signaling pathways or mechanisms of cellular damage in inflammatory contexts. Techniques such as activity-based protein profiling with a this compound-derived probe could be employed to identify these targets.

Role in Non-Mammalian Biological Systems

The discovery of this compound in various non-mammalian organisms opens up new avenues of research. Its function in these systems is currently unknown. For example, its presence in the brown seaweed Sargassum swartzii could imply a role in chemical defense against pathogens or herbivores. researchgate.net In the plant Impatiens textori, it may contribute to the flower's fragrance or have a role in its traditional medicinal properties. nih.gov Its detection in sparkling wine suggests it may be a metabolic byproduct of yeast or bacteria during fermentation. mdpi.com

Future studies could investigate:

The biosynthetic pathways leading to this compound in these organisms.

Its ecological role, for example, as an antimicrobial agent or a signaling molecule.

The enzymes and metabolic processes associated with its production and degradation in these diverse life forms.

Exploration in Materials Science and Functional Polymers (excluding human clinical applications)

Materials science focuses on designing and discovering new materials with specific properties and functions. wikipedia.org Functional polymers, which are macromolecules with active groups, are of particular interest for a wide range of applications. nih.govuwo.ca The bifunctional nature of this compound makes it an intriguing candidate for the development of novel materials.

The long C18 hydrocarbon tail can impart hydrophobicity, while the aldehyde and bromide functionalities provide reactive handles for covalent attachment or polymerization. A recent study demonstrated the use of this compound in the synthesis of carboxymethyl cellulose-coated magnetic nanoparticles (CMNPs), indicating its utility in creating functional nanomaterials. d-nb.info

Potential future applications in materials science include:

Surface Modification: The molecule could be grafted onto surfaces like silica, cellulose, or other polymers. The long alkyl chain could create a hydrophobic, water-repellent coating, while the aldehyde could be used for further chemical modifications.

Polymer Synthesis: this compound could be used as a monomer or a functional comonomer in polymerization reactions. For example, it could be incorporated into polyesters or polyacetals. The bromine atom could then serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from the main chain, creating complex, graft-copolymer architectures.

Development of Amphiphilic Polymers: The combination of the long hydrophobic tail and the polar aldehyde group makes this compound an amphiphile. It could be used to create amphiphilic block copolymers that self-assemble into micelles or vesicles, which have applications in encapsulation and delivery systems for non-biological cargo, such as catalysts or dyes. The use of similar long-chain bromo-alkanes for creating surfactants is already established. vulcanchem.com

Table 2: Potential Reactions for Materials Science Applications

| Functional Group | Potential Reaction | Resulting Structure/Application |

|---|---|---|

| Aldehyde | Reductive Amination | Grafting onto amine-functionalized surfaces or polymers. |

| Aldehyde | Wittig Reaction | Introduction of C=C double bonds for further polymerization or cross-linking. |

| Bromide | Nucleophilic Substitution | Attachment to surfaces with hydroxyl or thiol groups. |

By leveraging its unique chemical handles, this compound could become a valuable component in the toolkit for designing the next generation of smart and functional materials.

Incorporation into Functionalized Surfaces or Coatings

The dual reactivity of this compound makes it a versatile building block for the chemical modification of surfaces and the formulation of advanced coatings. The aldehyde group can participate in reactions such as imine formation, while the bromo-group can undergo nucleophilic substitution or radical reactions, enabling a variety of surface grafting strategies.

Future research could focus on leveraging these reactive handles to covalently attach this compound onto different substrates, thereby tailoring their surface properties. For instance, the long octadecanal (B32862) chain can impart hydrophobicity, while the bromine atom serves as a site for further chemical elaboration.

Potential Research and Applications:

Reactive Coatings: The aldehyde functionality can be used for cross-linking in polymer coatings, potentially forming imine bonds with amine-containing polymers. rsc.org This could lead to the development of self-healing or responsive coatings. The bromine atom could be utilized for post-functionalization, allowing for the attachment of other molecules to the surface.

Antifouling Surfaces: The long alkyl chain, when grafted onto a surface, can create a low-energy interface that resists the adhesion of marine organisms and bacteria. The bromine atom could also be leveraged to attach biocidal moieties, creating a synergistic antifouling effect.

Grafting-to and Grafting-from Approaches: The bromo-group is a well-known initiator for Atom Transfer Radical Polymerization (ATRP). Surfaces could first be functionalized with this compound ("grafting-to"), and then polymer brushes could be grown from the surface via ATRP ("grafting-from") using the bromo-group as the initiation site. mdpi.comnih.gov This would allow for precise control over the thickness and composition of the grafted polymer layer.

Functionalization of Carbon Materials: Carbon-based materials like graphene or carbon nanotubes could be functionalized with this compound to enhance their dispersibility in organic solvents and polymers. rsc.orgresearchgate.net The aldehyde group could be used to further react with other molecules, creating multifunctional carbon-based composites.

| Functionalization Strategy | Relevant Functional Group | Potential Application | Analogous Research |

| Imine-based cross-linking | Aldehyde | Self-healing coatings, antifouling membranes | rsc.org |

| Nucleophilic substitution | Bromo-group | Attachment of biocides, further surface modification | libretexts.org |

| "Grafting-from" polymerization | Bromo-group (as ATRP initiator) | Controlled polymer brush growth | mdpi.comnih.gov |

| Diazonium salt coupling | Aldehyde (post-modification) | Functionalization of various surfaces | rsc.org |

Advanced Analytical Methodologies for in situ Detection

The development of methods for the real-time, in situ detection of this compound is crucial for monitoring its presence in environmental or industrial settings. Given its expected low volatility due to the long alkyl chain, analytical techniques would likely focus on aerosolized particles or liquid matrices.

Future research should aim to develop portable and selective sensors for the rapid detection of this compound. This could involve adapting existing technologies for volatile organic compound (VOC) analysis or creating novel sensor platforms.

Potential Analytical Approaches:

Mass Spectrometry-Based Techniques: Real-time analysis of volatile compounds can be achieved using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Ion Molecule Reaction-Mass Spectrometry (IMR-MS). researchgate.netcopernicus.orgnih.govrsc.org While typically used for more volatile compounds, these could potentially be adapted for the detection of aerosolized this compound, possibly by monitoring specific fragment ions.